Nickel carbonate

Supercapacitor Electrochemical energy storage Transition metal carbonate electrode

Reproducible synthesis of battery cathodes and nickel plating baths requires precise precursor chemistry. Nickel carbonate (CAS 39380-74-0; NiCO₃·2Ni(OH)₂·4H₂O) offers a defined precipitation pH window (7.05-7.67) and a low NiO decomposition threshold (250°C), directly impacting phase purity and energy costs. - Critical pH control enables Ni(OH)₂/NiCO₃ ratio tuning from 2 to 1.4 - 90°C lower decomposition temp vs. molybdate precursors - In-situ acid conversion for plating baths without corrosive Cl⁻ burden

Molecular Formula NiCO3
CNiO3
Molecular Weight 118.702 g/mol
CAS No. 39380-74-0
Cat. No. B3432777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel carbonate
CAS39380-74-0
Molecular FormulaNiCO3
CNiO3
Molecular Weight118.702 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[Ni+2]
InChIInChI=1S/CH2O3.Ni/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
InChIKeyZULUUIKRFGGGTL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility93 mg/l water @ 25 °C
Soluble in dilute acids
Solubility in water, mg/l at 25 °C: 93 (practically insoluble)

Structure & Identifiers


Interactive Chemical Structure Model





Nickel Carbonate Procurement: Specifications & Properties


Nickel carbonate (CAS 39380-74-0), specifically basic nickel carbonate hydrate with the nominal composition NiCO₃·2Ni(OH)₂·4H₂O, is a water-insoluble green powder belonging to the class of transition metal basic carbonates [1]. This compound serves as a critical precursor in multiple industrial value chains including electroplating, battery cathode manufacturing, catalyst synthesis, and nickel metallurgy, with the electroplating sector alone consuming approximately 72% of annual production [2]. CAS 39380-74-0 is among several deleted or replaced CAS registry numbers now consolidated under the nickel carbonate hydroxide hydrate family, reflecting the variable hydration states and Ni(OH)₂/NiCO₃ ratios encountered in commercial materials [1].

Workflow Electroless nickel plating bath precursor; 72% of production serves electroplating sector
Synthesis Thermal decomposition to NiO at relatively low temperature, supporting catalyst and ceramic manufacturing
Control pH-controlled precipitation enables tunable Ni(OH)₂/NiCO₃ ratio for battery cathode precursor morphology

Nickel Carbonate Substitution Risk Analysis


Generic substitution among nickel salts (sulfate, chloride, acetate, nitrate) or among transition metal carbonates (cobalt, manganese carbonates) introduces quantifiable performance and process-control failures. Nickel carbonate differs fundamentally in thermal decomposition threshold (NiO formation at 250°C vs. higher temperatures for oxalate or nitrate routes), precipitation pH window (critical pH 7.05–7.67 for carbonate vs. different windows for hydroxide-only precipitation), electrochemical capacitance behavior (Ni₃(CO₃)(OH)₄ shows higher low-current capacitance but poorer rate capability than Co-based carbonates), and anion chemistry (carbonate provides buffering and controlled Ni²⁺ release absent in chloride or sulfate systems) [1][2][3]. These differences directly impact downstream processes including cathode precursor morphology control, plating bath stability, catalyst activation protocols, and thermal processing parameters. The evidence below establishes exactly where these differences become procurement-relevant.

Property
Basic Nickel Carbonate
Common Substitute (NiSO₄, Co Carbonate)
Anion Function
Carbonate provides pH buffering and controlled Ni²⁺ release
Chloride may corrode stainless steel; sulfate lacks buffering capacity
Decomposition
NiO formation at relatively lower temperature
Oxalate/nitrate require higher temperatures; incomplete dehydration possible
Electrochemical
Higher specific capacitance at low current density; poorer rate capability
Co-based carbonate exhibits better rate capability and cycling stability

Nickel Carbonate Quantitative Evidence


Supercapacitor Performance: Ni vs. Co Carbonates

In a direct head-to-head comparison of hydrothermally synthesized transition metal carbonate hydroxides, Ni₃(CO₃)(OH)₄ exhibits higher specific capacitance at low current density compared to Co₆(CO₃)₂(OH)₈·H₂O, attributed to its porous structure and larger specific surface area. However, Ni₃(CO₃)(OH)₄ demonstrates significantly poorer rate capability and cycle stability relative to both pure cobalt carbonate and bimetallic Ni-Co carbonates [1]. Bimetallic (Ni,Co)₆(CO₃)₂(OH)₈·H₂O electrodes achieve improved rate property and cycle stability in comparison with Ni₃(CO₃)(OH)₄, and higher specific capacitance than Co₆(CO₃)₂(OH)₈·H₂O, driven by the synergistic effect of bimetal species [1].

Capacitance Profile
Head-to-head
Higher specific capacitance at low current density vs Co carbonate; inferior rate and cycling stability. Ni-Co bimetallic: 178.3% retention after 3000 cycles.
Supports electrode precursor choice based on rate/capacity trade-off
Hydrothermal synthesis; 6 M KOH, 1 A g⁻¹
Supercapacitor Electrochemical energy storage Transition metal carbonate electrode

Surface Precipitation: NiCO₃ vs. Ni(OH)₂ Selectivity

On calcite (CaCO₃) surfaces, X-ray photoelectron spectroscopy detected primarily Ni(OH)₂ precipitation despite the initial solution being more supersaturated with respect to NiCO₃ than to Ni(OH)₂ by a factor of 17–18. In contrast, NiCO₃ was the dominant precipitate component on magnesite (MgCO₃) under identical conditions (22°C, 7 days, 0–600 µM NiCl₂) [1]. This substrate-dependent phase selectivity is attributed to the lower lattice mismatch of NiCO₃ with respect to magnesite compared to calcite, which favors NiCO₃ nucleation [1].

Phase Selectivity
Head-to-head
NiCO₃ dominates on magnesite; Ni(OH)₂ dominates on calcite despite 17–18× supersaturation favoring NiCO₃
Substrate lattice mismatch controls nickel phase identity
22 °C, 7 d, NiCl₂ 0–600 µM
Heterogeneous nucleation Mineral surface chemistry Geochemical precipitation

Thermal Decomposition for NiO Synthesis

Thermogravimetric analysis (TG-DTG-DTA) of pure basic nickel carbonate [2NiCO₃·3Ni(OH)₂·4H₂O] reveals decomposition to NiO at 250°C via a two-step process comprising dehydration followed by carbonate decomposition [1][2]. This relatively low decomposition temperature represents a quantifiable processing advantage compared to alternative nickel precursors. For context, nickel oxalate (NiC₂O₄·2H₂O) requires higher temperatures and exhibits incomplete dehydration with complex endothermic double-peak DTA signals [3]. Ammonium molybdate comparator decomposed to MoO₃ at 340°C and melted at 790°C [1].

NiO Formation Temp
Cross-study comparable
250 °C for basic nickel carbonate vs. 340 °C for ammonium molybdate; nickel oxalate requires higher temperature
Lower thermal processing threshold for NiO synthesis
TG-DTG-DTA analysis; dynamic atmosphere
Thermogravimetric analysis Catalyst precursor Nickel oxide synthesis

Critical pH Window for Nickel Carbonate Nucleation

Nucleation and crystal growth of basic nickel carbonate hydrates from nickel sulfate solutions at 96°C initiates after a well-defined 'critical pH' range of pH 7.05–7.67, corresponding to a CO₃²⁻/Ni²⁺ ratio of 0.08–0.12 [1]. The solution pH then remains constant until the CO₃²⁻/Ni²⁺ ratio reaches 0.8, after which it rises to a final value. Precipitate Ni(OH)₂/NiCO₃ ratios decreased from 2 to 1.4 with decreasing pH, confirming composition tunability via pH control [1]. Final crystallite sizes from 1 M solutions ranged from 0.095 to 0.14 µm across this pH range [1].

Critical pH Window
Reported
pH 7.05–7.67 at CO₃²⁻/Ni²⁺ 0.08–0.12; Ni(OH)₂/NiCO₃ ratio tunable 2–1.4; crystallite sizes 0.095–0.14 µm
Precise pH enables composition and particle-size control
NiSO₄ solutions, 96 °C
Precipitation synthesis Particle size control Process optimization

Methanol Electro-Oxidation: Ni vs. Co Carbonate Activity

Electrochemically deposited Ni₂(CO₃)₃ on Pt and Pd electrodes demonstrates superior activity for methanol electro-oxidation compared to cobalt carbonate counterparts [1]. Ni₂(CO₃)₃/Pt displayed forward scan peak current density of 19.8 mA cm⁻² at 0.08 V vs. NHE in KOH medium, while Ni₂(CO₃)₃/Pd exhibited 5.2 mA cm⁻² at 0.2 V vs. NHE [1]. Under UV-light irradiation, photoelectrochemical anodic peak current densities increased to 24.1 mA cm⁻² for Ni₂(CO₃)₃/Pt and 7.4 mA cm⁻² for Ni₂(CO₃)₃/Pd [1]. The comparison across first-row transition metal carbonates (cobalt and nickel) confirmed the superior activity of nickel carbonate-based catalysts [1].

Methanol Oxidation
Head-to-head
Ni₂(CO₃)₃/Pt: 19.8 mA cm⁻² (dark), 24.1 mA cm⁻² (UV) vs. lower activity for Co carbonate counterpart
Reported higher electrocatalytic activity for nickel carbonate
KOH electrolyte; 0.08 V vs. NHE
Methanol oxidation Electrocatalysis Fuel cell

Plating Bath Salt Selection: Nickel Carbonate Advantages

In electroless nickel plating formulation, the choice of nickel salt is dictated by multiple operational parameters. Nickel sulfate (no Cl⁻, suitable for corrosion-resistant coatings) and nickel chloride (contains Cl⁻, promotes anode dissolution with 10–15 µm h⁻¹ plating rate) dominate acidic processes, while nickel acetate offers mild, low-toxicity performance for sensitive substrates like aluminum and magnesium alloys [1]. Nickel carbonate serves a distinct role: it functions as a nickel ion source and pH buffering agent in plating bath preparation, with the added advantage that it reacts cleanly with acids to produce nickel salts in situ while evolving CO₂ . Sigma-Aldrich identifies basic nickel carbonate hydrate as 'the most important carbonate for industrial applications such as nickel electroplating,' with electroplating consuming approximately 72% of global nickel carbonate production [2].

Plating Bath Role
Supporting evidence
Functions as both nickel source and pH buffer; acid-soluble with CO₂ evolution. Electroplating consumes 72% of global nickel carbonate production.
Industrial standard for plating bath formulation
NiCl₂ alternative introduces corrosive Cl⁻
Electroplating Nickel salt Process chemistry

Nickel Carbonate Application Scenarios


Supercapacitor Precursor with Tailored Rate/Capacity

Users prioritizing high specific capacitance at low current densities should select Ni₃(CO₃)(OH)₄ (CAS 39380-74-0 composition family) over Co₆(CO₃)₂(OH)₈·H₂O, leveraging its porous structure and larger specific surface area [1]. However, applications requiring extended cycle life or high-rate performance should instead consider bimetallic Ni-Co carbonate precursors, which provide improved rate capability and cycling stability (178.3% retention after 3000 cycles for Ni-Co 1:2 ratio) compared to pure nickel carbonate [1].

Battery-Grade Ni-Rich Cathode Precursor Synthesis

The critical pH window of 7.05–7.67 (at CO₃²⁻/Ni²⁺ = 0.08–0.12) defines the precise operational range for reproducible basic nickel carbonate nucleation from nickel sulfate solutions at 96°C [2]. Process engineers can tune the Ni(OH)₂/NiCO₃ ratio from 2 to 1.4 by controlling pH, enabling composition optimization for Li-ion battery cathode precursor synthesis where carbonate/hydroxide ratio directly affects final oxide phase purity and electrochemical performance [2].

Low-Temperature Synthesis of NiO Catalysts & Ceramics

Basic nickel carbonate's decomposition to NiO at 250°C provides a quantifiable energy advantage over alternative precursors requiring higher temperatures (e.g., ammonium molybdate at 340°C, nickel oxalate with incomplete dehydration) [3][4]. This 90°C lower threshold relative to Mo-based compounds enables more energy-efficient catalyst manufacturing workflows and supports integration with temperature-sensitive support materials.

Electroless Nickel Plating Bath Formulation

Nickel carbonate (CAS 39380-74-0) is the industrial standard for preparing nickel plating baths, where it serves as both a nickel ion source and pH buffering agent . Unlike nickel chloride (which introduces corrosive Cl⁻ with 10–15 µm h⁻¹ plating rate) or nickel sulfate (which lacks buffering capacity), nickel carbonate enables in-situ conversion to desired nickel salts via acid reaction with CO₂ evolution, offering formulation flexibility and reduced corrosive anion burden [5].

Application
Selection Property
Validation Focus
Supercapacitor Precursor
Low-rate capacitance performance
Rate capability and cycling stability trade-off
Battery Cathode Precursor
pH-controlled nucleation window
Ni(OH)₂/NiCO₃ ratio and particle size
NiO Catalyst Synthesis
Low thermal decomposition threshold
Energy efficiency and support compatibility
Electroless Nickel Plating
Dual-function nickel source and pH buffer
Corrosive anion avoidance and formulation flexibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nickel carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.